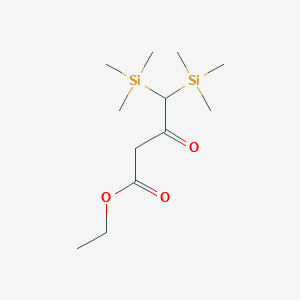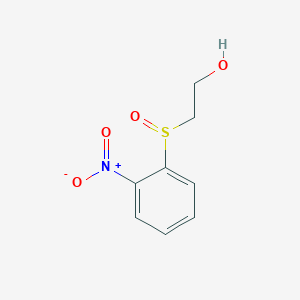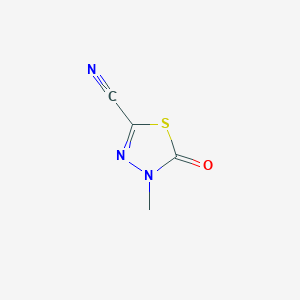![molecular formula C12H15NO3 B14401650 ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate CAS No. 86544-59-4](/img/structure/B14401650.png)
ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides or amines.
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of benzylidene alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential as a drug precursor.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the benzylidene group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminopropanoate: Lacks the benzylidene and oxido groups.
Benzylideneacetone: Contains a benzylidene group but lacks the ester and oxido groups.
Ethyl 3-oxopropanoate: Contains an oxo group instead of an oxido group.
Uniqueness
Ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate is unique due to the presence of both benzylidene and oxido groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
86544-59-4 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
N-(3-ethoxy-3-oxopropyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(14)8-9-13(15)10-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3/b13-10- |
Clé InChI |
YVMIJWQGWCNHKP-RAXLEYEMSA-N |
SMILES isomérique |
CCOC(=O)CC/[N+](=C/C1=CC=CC=C1)/[O-] |
SMILES canonique |
CCOC(=O)CC[N+](=CC1=CC=CC=C1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


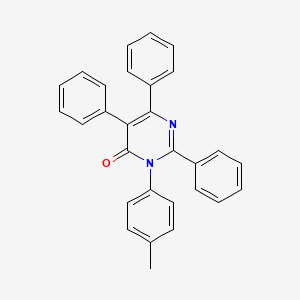

![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
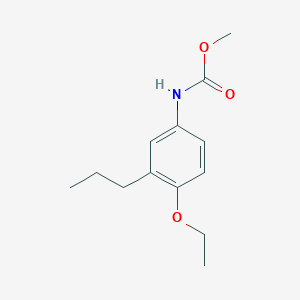
![[(Oct-1-en-3-yl)selanyl]benzene](/img/structure/B14401590.png)
![4-[3-(4-Cyclohexylphenyl)propyl]morpholine](/img/structure/B14401593.png)
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
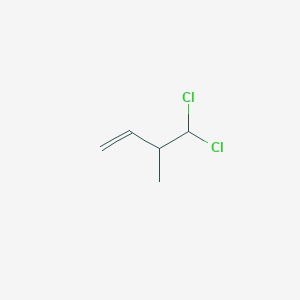
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

